molecular formula C6H13BrO2 B1310479 4-Bromo-1,1-dimethoxybutane CAS No. 24157-02-6

4-Bromo-1,1-dimethoxybutane

Cat. No.: B1310479
CAS No.: 24157-02-6
M. Wt: 197.07 g/mol
InChI Key: QPNPLSCMVPQSEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1,1-dimethoxybutane is an organic compound with the molecular formula C6H13BrO2. It is a brominated derivative of butane, featuring two methoxy groups attached to the first carbon atom and a bromine atom attached to the fourth carbon atom. This compound is of interest in various chemical synthesis processes due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-1,1-dimethoxybutane can be synthesized through the bromination of 1,1-dimethoxybutane. The process typically involves the use of bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at a temperature range of 0-25°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety and efficiency. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common to achieve high yields and purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 1,1-dimethoxy-1-butene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH3) in solvents like ethanol or water.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products:

    Substitution: Depending on the nucleophile, products can include 1,1-dimethoxy-4-hydroxybutane, 1,1-dimethoxy-4-methoxybutane, or 1,1-dimethoxy-4-aminobutane.

    Elimination: The major product is 1,1-dimethoxy-1-butene.

Scientific Research Applications

Synthetic Routes

The synthesis of 4-Bromo-1,1-dimethoxybutane typically involves the bromination of 1,1-dimethoxybutane using bromine (Br2_2) or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the fourth carbon position.

Common Reaction Conditions

  • Solvents : Carbon tetrachloride (CCl4_4), dichloromethane (CH2_2Cl2_2)
  • Temperature Range : 0-25°C
  • Reagents for Substitution Reactions : Sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH3_3)

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. It is utilized to create various derivatives through nucleophilic substitution and elimination reactions.

Medicinal Chemistry

This compound has been investigated for its potential in developing pharmaceuticals and bioactive molecules. For instance, it has been employed in synthesizing Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates analogues that exhibit antifungal properties.

Chemical Biology

This compound is used to study biochemical pathways and enzyme mechanisms. It can act as a substrate or inhibitor for enzymes that recognize brominated compounds, aiding in the investigation of enzyme kinetics and substrate specificity .

Material Science

The compound is also utilized in the preparation of functional materials and polymers due to its reactivity and ability to form diverse products through chemical transformations.

Summary of Biological Applications

Application AreaDescription
Enzyme MechanismsUsed as a probe to study enzyme kinetics and mechanisms involving brominated substrates.
Cancer ResearchPotential use in inducing oxidative stress selectively in cancer cells through ROS signaling pathways.
Synthetic BiologyIntermediate in the synthesis of pharmaceuticals and agrochemicals targeting specific biological activities.

Mechanism of Action

The mechanism of action of 4-Bromo-1,1-dimethoxybutane involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. In biological systems, it may interact with enzymes or proteins that recognize brominated substrates, leading to specific biochemical effects.

Comparison with Similar Compounds

    4-Chloro-1,1-dimethoxybutane: Similar structure but with a chlorine atom instead of bromine. It exhibits similar reactivity but with different reaction rates and conditions due to the difference in halogen electronegativity and size.

    1,1-Dimethoxybutane: Lacks the halogen atom, making it less reactive in substitution and elimination reactions compared to its brominated counterpart.

    4-Bromo-1-butanol: Contains a hydroxyl group instead of methoxy groups, leading to different reactivity and applications.

Uniqueness: 4-Bromo-1,1-dimethoxybutane is unique due to the presence of both bromine and methoxy groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis, capable of undergoing a variety of chemical transformations.

Biological Activity

4-Bromo-1,1-dimethoxybutane (C6H13BrO2) is a brominated organic compound notable for its structural features, which include two methoxy groups and a bromine atom. This compound has garnered attention in both synthetic chemistry and biological research due to its reactivity and potential applications in various fields.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C6H13BrO2
  • Molecular Weight : 197.072 g/mol
  • Density : 1.281 g/cm³
  • Boiling Point : 186.993°C at 760 mmHg
  • Flash Point : 59.695°C

These properties indicate that the compound is a liquid at room temperature, making it suitable for various chemical reactions and applications.

The biological activity of this compound primarily revolves around its role as a probe in biochemical pathways and enzyme mechanisms. The bromine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This reactivity allows it to interact with various biological molecules, leading to potential therapeutic applications.

Enzyme Interactions

Research indicates that this compound is used to investigate enzyme mechanisms. Specifically, it can serve as a substrate or inhibitor for enzymes that recognize brominated compounds, providing insights into enzyme kinetics and substrate specificity .

Use in Synthetic Biology

One notable application of this compound is in synthetic biology where it serves as an intermediate in the synthesis of complex organic molecules. For example, it has been utilized in the preparation of pharmaceuticals that target specific biological pathways .

Comparative Studies with Similar Compounds

Comparative studies with related compounds such as 4-Chloro-1,1-dimethoxybutane reveal differences in biological activity due to variations in halogen substituents. These studies highlight how the presence of bromine can enhance reactivity and selectivity in biochemical interactions compared to chlorine .

Summary of Biological Applications

Application AreaDescription
Enzyme Mechanisms Used as a probe to study enzyme kinetics and mechanisms involving brominated substrates.
Cancer Research Potential use in inducing oxidative stress selectively in cancer cells through ROS signaling pathways.
Synthetic Biology Intermediate in the synthesis of pharmaceuticals and agrochemicals targeting specific biological activities.

Properties

IUPAC Name

4-bromo-1,1-dimethoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO2/c1-8-6(9-2)4-3-5-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNPLSCMVPQSEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCCBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439579
Record name 4-BROMO-1,1-DIMETHOXYBUTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24157-02-6
Record name 4-BROMO-1,1-DIMETHOXYBUTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1,1-dimethoxybutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 0.1 moles of 4,4-dimethoxybutanol in 50 ml. of dimethylformamide containing 0.1 moles of triphenylphosphine is allowed to react for 18 hours with 0.1 moles of carbon tetrabromide. The mixture is diluted with water and extracted with ether. The ether extracts are combined, washed with water, dried and evaporated to a crude product which is purified by distillation to yield 4,4-dimethoxybutylbromide. This bromide is then converted into the diethyl phosphonate using the procedure described in Example 2.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.1 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.